molecular formula C11H17NO3S B7570307 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol

4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol

Cat. No. B7570307
M. Wt: 243.32 g/mol
InChI Key: JHCIVJRZQSMKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol, also known as Methyl-PPME, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. Methyl-PPME is a derivative of phenol and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and proliferation. It may also work by modulating the immune system and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria. Furthermore, it has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have high stability and can be stored for long periods of time. However, one of the limitations of using 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol. One direction is to further elucidate its mechanism of action and identify specific targets that it interacts with. Another direction is to test its efficacy in animal models of cancer and neurodegenerative diseases. Furthermore, it may be useful to explore its potential as a drug delivery system for other therapeutic agents. Finally, it may be useful to investigate its potential as an antimicrobial agent in the food industry.
Conclusion:
In conclusion, 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is a chemical compound that has been studied extensively for its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to have anticancer, antimicrobial, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested that it may work by inhibiting certain enzymes and proteins. There are several future directions for research on 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol, including further elucidation of its mechanism of action and testing its efficacy in animal models of disease.

Synthesis Methods

The synthesis of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol involves the reaction of 4-methyl-2-nitrophenol with 2-methylsulfonylethylamine in the presence of palladium on carbon catalyst. The reaction is carried out under hydrogen gas atmosphere and the resulting product is 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol. This synthesis method has been optimized by researchers to achieve high yields and purity of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol.

Scientific Research Applications

4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. In addition, 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to have antimicrobial activity against various bacterial strains. Furthermore, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methyl-2-[(2-methylsulfonylethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9-3-4-11(13)10(7-9)8-12-5-6-16(2,14)15/h3-4,7,12-13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCIVJRZQSMKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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